2-(1-Amino-2-(2-pyridinylsulfanyl)ethylidene)malononitrile

Description

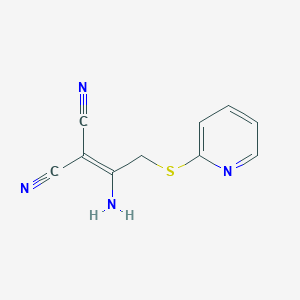

2-(1-Amino-2-(2-pyridinylsulfanyl)ethylidene)malononitrile is a chemical compound with the molecular formula C10H8N4S and a molecular weight of 216.26 g/mol . It is known for its unique structure, which includes a pyridine ring and a malononitrile group, making it a compound of interest in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-amino-2-pyridin-2-ylsulfanylethylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-5-8(6-12)9(13)7-15-10-3-1-2-4-14-10/h1-4H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHKWUAOAJHKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=C(C#N)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-Amino-2-(2-pyridinylsulfanyl)ethylidene)malononitrile typically involves the reaction of 2-pyridinethiol with malononitrile in the presence of an amine . The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Knoevenagel Condensation Reactions

The malononitrile moiety participates in Knoevenagel condensations with aldehydes or ketones, forming α,β-unsaturated intermediates. These reactions are critical for constructing conjugated systems used in heterocycle synthesis.

Example Reaction Pathway

-

Reactants : Aromatic aldehydes (e.g., p-tolualdehyde) or heterocyclic aldehydes (e.g., furfural).

-

Conditions : Catalyzed by betaine (10 mol%) in methanol at room temperature or POPI (5 mol%) under ball milling .

-

Outcome : Formation of arylidene malononitrile intermediates, which serve as precursors for pyridone derivatives.

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| p-Tolualdehyde | Betaine | p-Tolylidenemalononitrile | 92% | |

| Furfural | POPI | Furfurylidenemalononitrile | 85% |

Cyclization Reactions

The compound undergoes cyclization to form nitrogen-containing heterocycles, driven by its conjugated system and nucleophilic amino group.

Pyridinone Formation

-

Mechanism : Conjugated addition of nitrile to β-aminoenones, followed by elimination and Dimroth rearrangement .

-

Key Intermediate : Non-isolable 2H-pyran-2-imine.

-

Product : 2(1H)-pyridinones with regioselectivity controlled by electronic effects .

Multi-Component Reactions

This compound facilitates one-pot syntheses of complex heterocycles through sequential reactions.

Example : Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles :

-

Step 1 : Knoevenagel condensation with aldehydes (betaine catalyst).

-

Step 2 : Cyclization with N-alkyl-2-cyanoacetamides (guanidine carbonate catalyst).

| Aldehyde | Catalyst (Step 1/Step 2) | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | Betaine/Guanidine | 6-Amino-1-butyl-2-oxo-1,2-dihydropyridine | 85% | |

| p-Nitrobenzaldehyde | Betaine/Guanidine | 6-Amino-4-(4-nitrophenyl)-2-pyridone | 78% |

Substitution and Functionalization

The pyridinylsulfanyl group enables nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Chlorination :

-

Conditions : Phosphorus oxychloride (POCl₃), 110°C.

-

Product : 2-Chloro-4-methyl-3-pyridinecarbonitrile (95% yield) .

Hydrolysis :

-

Conditions : Concentrated H₂SO₄, 100°C.

Biological Activity Correlations

While focused on reactions, structural analogs of this compound exhibit:

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential for biological activity due to the presence of amino and pyridine groups. These features suggest that it may interact with specific biological targets, leading to the development of new therapeutic agents. Research indicates that:

- Biological Activity : Studies on 2-(1-Amino-2-(2-pyridinylsulfanyl)ethylidene)malononitrile have shown its potential to inhibit certain enzymes or receptors, which could be crucial in drug development.

- Therapeutic Applications : The compound's interactions with biological targets are being investigated to optimize its efficacy as a therapeutic agent.

Organic Synthesis

The alkylidene malononitrile moiety is known for its reactivity in condensation reactions, making this compound valuable in synthetic organic chemistry. Its applications include:

- Synthesis of Novel Molecules : Researchers are exploring its use in synthesizing new organic compounds with unique properties.

- Versatility in Reactions : The compound can participate in various chemical reactions due to its structural features, facilitating the creation of diverse chemical entities.

Material Science

The conjugated double bond system present in this compound allows it to exhibit interesting electronic and optical properties. Potential applications include:

- Organic Electronics : The compound may be utilized in the development of organic electronic devices due to its electronic properties.

- Optoelectronic Devices : Its unique characteristics could also be explored for applications in optoelectronics, enhancing device performance.

Case Studies and Research Findings

Research findings have highlighted various aspects of the compound's applications:

| Study Focus | Findings | Implications |

|---|---|---|

| Biological Activity | Demonstrated inhibition of specific enzymes | Potential for drug development targeting these enzymes |

| Synthetic Pathways | Successful synthesis of analogs with varying biological activities | Insights into structure-activity relationships |

| Material Properties | Exhibited promising characteristics for electronic applications | Future research may lead to innovative materials |

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-(2-pyridinylsulfanyl)ethylidene)malononitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(1-Amino-2-(2-pyridinylsulfanyl)ethylidene)malononitrile can be compared with other similar compounds, such as:

2-(1-Amino-2-(2-pyridinylthio)ethylidene)propanedinitrile: Similar in structure but with different substituents on the pyridine ring.

Propanedinitrile derivatives: These compounds share the malononitrile group but differ in their other functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

2-(1-Amino-2-(2-pyridinylsulfanyl)ethylidene)malononitrile, with the molecular formula C10H8N4S and a molecular weight of 216.26 g/mol, is a compound that has garnered attention in various fields of biological research. Its unique structure, characterized by a pyridine ring and malononitrile moiety, suggests potential for diverse biological activities, including enzyme inhibition, antimicrobial properties, and applications in drug discovery.

- Molecular Formula : C10H8N4S

- Molecular Weight : 216.26 g/mol

- CAS Number : 343375-33-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyridine ring allows for potential hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. The exact pathways involved in its action are still under investigation but may involve modulation of enzymatic activities or interference with cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related diarylpentanoids have shown promising results against various bacterial strains, including resistant strains. These compounds can inhibit biofilm formation and may reverse antimicrobial resistance mechanisms in pathogens .

Antitumor Activity

The compound's structural similarities to known antitumor agents suggest it may possess cytotoxic effects against cancer cells. Preliminary studies indicate that derivatives of malononitrile have shown activity against different cancer cell lines, although specific data on this compound's efficacy is still limited. Future research focusing on structure-activity relationships (SAR) could elucidate its potential as an antitumor agent .

Enzyme Inhibition

The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of the amino group and the pyridine moiety may contribute to its capability to act as a competitive inhibitor for certain enzymes, which could be beneficial in therapeutic contexts.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or malononitrile group can significantly alter its pharmacological properties. For instance, variations in substituents on the pyridine ring have been shown to influence both antimicrobial and antitumor activities, suggesting that careful design can enhance efficacy while minimizing toxicity .

Q & A

Q. What are the established synthetic methodologies for preparing 2-(1-amino-2-(2-pyridinylsulfanyl)ethylidene)malononitrile and its derivatives?

The compound can be synthesized via cyclocondensation reactions. Two primary approaches are:

- Pseudo-four-component reaction (pseudo-4CR): Reacting two equivalents of malononitrile with aromatic aldehydes and thiols under mild conditions. This method is efficient for generating pyridine-based scaffolds with sulfur-containing substituents .

- Three-component reaction (3CR): Using malononitrile, 2-arylidenemalononitrile, and thiols in solvent-free or aqueous conditions. For example, water-based synthesis at room temperature yields high-purity products after recrystallization from ethanol . Optimization typically involves refluxing with ammonium acetate as a catalyst and using Dean-Stark traps for azeotropic water removal, achieving yields >70% .

Q. How is the structural characterization of this compound performed in academic research?

Key techniques include:

- X-ray crystallography: Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in pyridine-thiol derivatives) .

- Multinuclear NMR spectroscopy: ¹H and ¹³C NMR confirm proton environments and cyano/imine group integration. For example, the imine proton appears as a singlet near δ 7.8–8.0 ppm .

- IR spectroscopy: Peaks at ~2220–2240 cm⁻¹ validate nitrile (-C≡N) stretching modes .

Q. What safety protocols are recommended for handling nitrile-containing compounds like this derivative?

- Exposure limits: Adhere to NIOSH guidelines, which recommend a time-weighted average (TWA) limit of ≤3 ppm for nitriles due to potential CNS and respiratory effects .

- First aid: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation exposure. Use fume hoods and nitrile-resistant gloves during synthesis .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic and thermodynamic properties of this compound?

The B3LYP hybrid functional (incorporating exact exchange and gradient corrections) is widely used to calculate:

- Electron density distributions, HOMO-LUMO gaps, and charge-transfer behavior .

- Thermodynamic stability via atomization energies, with average deviations <3 kcal/mol from experimental data . Basis sets like 6-311G(d,p) are recommended for sulfur and nitrogen atoms to account for polarization effects.

Q. What mechanistic insights explain the formation of this compound in cyclocondensation reactions?

The reaction proceeds via:

- Knoevenagel condensation: Malononitrile reacts with aldehydes to form arylidenemalononitrile intermediates .

- Nucleophilic thiol addition: The thiol group (from pyridine-thiol derivatives) attacks the electrophilic α-carbon of the intermediate, followed by cyclization to form the pyridine ring . Kinetic studies show rate-determining steps involve C-S bond formation and ammonia elimination .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Cross-validation: Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

- Computational IR/NMR prediction: Tools like Gaussian or ORCA simulate spectra to assign ambiguous peaks (e.g., distinguishing imine vs. enamine tautomers) .

- Crystallographic refinement: High-resolution X-ray data (R-factor <5%) clarify bond alternation in conjugated systems .

Q. What methodologies evaluate the electronic properties of this compound for materials science applications?

- Cyclic voltammetry (CV): Measures redox potentials to estimate LUMO levels for electron-accepting behavior in photovoltaic devices .

- UV-Vis-NIR spectroscopy: Bandgap calculations using Tauc plots (e.g., λₐₕₛ = 450–600 nm for D-π-A conjugated systems) .

- DSC/TGA: Thermal stability analysis (decomposition >250°C) ensures suitability for high-temperature processing .

Q. What strategies are used to assess the biological activity of pyridine-sulfanyl derivatives?

- In vitro assays: Antimicrobial screening via MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains .

- Molecular docking: Simulate interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina to prioritize synthesis .

- SAR studies: Modify substituents (e.g., pyridinylsulfanyl vs. benzothiazole) to correlate structure with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.